molecular formula C6H4BrN3 B2909665 7-Bromopyrazolo[1,5-A]pyrimidine CAS No. 1159983-04-6

7-Bromopyrazolo[1,5-A]pyrimidine

Cat. No.: B2909665
CAS No.: 1159983-04-6
M. Wt: 198.023
InChI Key: YJWUFQQFTWOGBS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrazolo[1,5-A]pyrimidine typically involves the condensation of aminopyrazole with a suitable brominated pyrimidine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the bromine atom at the desired position . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of pyrazolo[1,5-A]pyrimidine derivatives generally involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance reproducibility and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Bromopyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrazolo[1,5-A]pyrimidine derivative .

Scientific Research Applications

7-Bromopyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromopyrazolo[1,5-A]pyrimidine largely depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 7-Bromopyrazolo[1,5-A]pyrimidine is unique due to the presence of the bromine atom, which can be further functionalized to introduce a variety of substituents.

Properties

IUPAC Name

7-bromopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWUFQQFTWOGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC=C(N2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159983-04-6
Record name 7-bromopyrazolo[1,5-a]pyrimidine
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